Product packaging for ACAT-IN-4 hydrochloride(Cat. No.:)

ACAT-IN-4 hydrochloride

Cat. No.: B12420071
M. Wt: 611.3 g/mol
InChI Key: FGQOECBPKOMQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Acyl-CoA:Cholesterol Acyltransferase (ACAT) Isozymes

Acyl-CoA:Cholesterol Acyltransferase, also known as Sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. nih.govphysiology.orgnih.gov This process is vital for cellular cholesterol homeostasis, preventing the cytotoxic accumulation of free cholesterol in cell membranes. nih.govnih.gov In mammals, two distinct ACAT genes encode for two isozymes, ACAT1 and ACAT2, which, despite catalyzing the same reaction, exhibit different functional roles and tissue distributions. nih.govnih.govnih.gov

Both ACAT1 and ACAT2 are integral membrane proteins located primarily in the endoplasmic reticulum and are involved in storing excess cholesterol as cytoplasmic lipid droplets. nih.govfrontiersin.org However, their primary functions diverge based on their cellular context.

ACAT1 is considered the ubiquitous isozyme, found in almost all tissues examined. nih.govmolbiolcell.org Its main role is to maintain cellular cholesterol balance by converting excess cholesterol into cholesteryl esters for storage. molbiolcell.orgnih.gov This function is particularly critical in macrophages, where the accumulation of cholesteryl esters leads to the formation of foam cells, a hallmark of atherosclerotic plaques. nih.govnih.gov ACAT1 is also implicated in cholesterol metabolism in steroidogenic tissues like the adrenal glands and in the brain. nih.govresearchgate.net

ACAT2 , in contrast, has a more specialized role. It is primarily responsible for esterifying dietary cholesterol in the absorptive enterocytes of the small intestine and for packaging cholesteryl esters into apolipoprotein B (apoB)-containing lipoproteins, such as Very Low-Density Lipoprotein (VLDL) and chylomicrons, in the liver and intestine. nih.govnih.govahajournals.orgjci.org Therefore, ACAT2 plays a direct role in the absorption of dietary cholesterol and the regulation of plasma cholesterol levels. researchgate.netmdpi.com

Table 1: Functional Comparison of ACAT1 and ACAT2

Feature ACAT1 ACAT2
Primary Function Intracellular cholesterol storage, foam cell formation. nih.govnih.gov Dietary cholesterol absorption, lipoprotein assembly. nih.govahajournals.orgjci.org
Cellular Location Endoplasmic Reticulum (ER) in most cells. nih.gov Endoplasmic Reticulum (ER) of hepatocytes and enterocytes. nih.govmolbiolcell.org
Substrate Specificity Broad, including various sterols. nih.gov Primarily cholesterol for lipoprotein synthesis. researchgate.netahajournals.org
Role in Atherosclerosis Macrophage foam cell formation. nih.govnih.gov Assembly of atherogenic lipoproteins. researchgate.netahajournals.org

The distinct physiological roles of ACAT1 and ACAT2 are largely dictated by their differential expression patterns across various tissues. jci.orgoup.com

ACAT1 is widely distributed, with significant expression in macrophages, adrenal glands, kidneys, and the brain. nih.govoup.comnih.gov Its ubiquitous nature underscores its fundamental role in general cellular cholesterol homeostasis. nih.gov In macrophages within arterial walls, ACAT1 activity contributes to the lipid accumulation that drives the progression of atherosclerosis. nih.govoup.com

ACAT2 expression is much more restricted, found predominantly in the enterocytes of the small intestine and the hepatocytes of the liver. ahajournals.orgjci.orgoup.comahajournals.org This specific localization aligns with its key functions in absorbing cholesterol from the diet and assembling lipoproteins for transport in the bloodstream. nih.govahajournals.org Studies in nonhuman primates have confirmed that ACAT2 is present in hepatocytes and intestinal mucosal cells, while ACAT1 is found in other cell types within these organs, such as Kupffer cells in the liver. nih.govnih.gov This distinct distribution suggests that ACAT2 is more directly associated with plasma cholesterol levels. nih.gov

The physiological significance of this separation is profound. The targeted inhibition of ACAT2 is hypothesized to be a more effective strategy for lowering plasma cholesterol and preventing atherosclerosis, as it directly impacts cholesterol absorption and lipoprotein secretion. ahajournals.orgahajournals.org Conversely, inhibiting ACAT1 might be beneficial in preventing foam cell formation but could also lead to adverse effects due to the buildup of unesterified cholesterol in certain cells. ahajournals.orgahajournals.org

Table 2: Tissue and Cellular Distribution of ACAT Isoforms

Tissue Primary Isoform Cellular Localization Physiological Consequence
Liver ACAT2 (Hepatocytes) ahajournals.orgahajournals.org Hepatocytes VLDL assembly and secretion. nih.govahajournals.org
ACAT1 (Kupffer cells) oup.comahajournals.org Kupffer Cells Local cholesterol homeostasis. ahajournals.org
Intestine ACAT2 oup.comnih.gov Apical mucosal cells (enterocytes) Dietary cholesterol absorption, chylomicron assembly. nih.govnih.gov
ACAT1 oup.comnih.gov Diffuse in mucosal cells, goblet cells, macrophages General cellular cholesterol management. nih.gov
Macrophages ACAT1 jci.org Endoplasmic Reticulum Foam cell formation in atherosclerosis. nih.govnih.gov
Adrenal Gland ACAT1 nih.gov Cortex cells Steroid hormone synthesis reservoir. nih.gov
Brain ACAT1 nih.gov Various neural cells Cholesterol homeostasis. nih.gov

Therapeutic Rationale for ACAT Inhibition in Biomedical Research

The central role of ACAT enzymes in cholesterol metabolism has positioned them as attractive therapeutic targets for diseases characterized by lipid dysregulation, most notably atherosclerosis. nih.govmdpi.comahajournals.org The rationale is twofold: inhibiting ACAT2 could lower plasma cholesterol by reducing its absorption and secretion, while inhibiting ACAT1 could prevent the formation of macrophage foam cells in arterial walls. mdpi.comahajournals.org This strategy has also been explored for other conditions, such as Alzheimer's disease, where cholesterol metabolism is implicated in disease pathology. nih.govbiorxiv.orgmdpi.com

The concept of inhibiting ACAT to treat atherosclerosis dates back several decades, spurred by the discovery of cholesteryl esters in arterial lesions. ahajournals.org In the 1980s and 1990s, pharmaceutical research led to the development of several potent, non-selective ACAT inhibitors. ahajournals.orgnih.gov Compounds like avasimibe (B1665837) (CI-1011) and pactimibe (B69775) progressed to clinical trials. ahajournals.orgwikipedia.org

However, these early efforts were met with disappointment. The clinical trials failed to demonstrate significant benefits in preventing atherosclerosis and, in some cases, revealed potential toxicity or undesirable effects on lipid profiles. ahajournals.orgahajournals.orgwikipedia.org The failure of these non-selective inhibitors led to a more nuanced perspective, which was greatly informed by the discovery of the two distinct ACAT isozymes in the mid-to-late 1990s. jci.orgoup.comahajournals.org The research focus then shifted towards developing isoform-specific inhibitors, with the hypothesis that selectively targeting ACAT2 would offer a better therapeutic window, reducing plasma cholesterol without the potential cytotoxic effects of inhibiting ACAT1 in macrophages. ahajournals.orgahajournals.orgresearchgate.net

Developing inhibitors that can selectively target one ACAT isoform over the other has proven to be a significant scientific challenge. researchgate.net One major hurdle is the lack of a crystal structure for either ACAT enzyme, which makes structure-based drug design difficult. researchgate.net

Furthermore, the active sites of ACAT1 and ACAT2 share a degree of homology, making it hard to design small molecules that can differentiate between them. oup.com Early non-selective inhibitors often failed because the simultaneous inhibition of ACAT1 in macrophages led to the accumulation of toxic free cholesterol, potentially causing cell death and exacerbating vascular inflammation. ahajournals.orgresearchgate.net This underscores the critical need for high selectivity.

Despite these challenges, research has continued, leading to the discovery of some isoform-selective compounds. For example, the fungal product Pyripyropene A has been identified as a selective ACAT2 inhibitor and has shown promise in animal models. ahajournals.orgresearchgate.netnih.gov The development of research tools like ACAT-IN-4 (hydrochloride) contributes to the ongoing effort to understand the distinct roles of each isozyme and to validate the therapeutic hypothesis of selective ACAT inhibition. medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H51ClN2O5S B12420071 ACAT-IN-4 hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H51ClN2O5S

Molecular Weight

611.3 g/mol

IUPAC Name

[4-(3-aminopropoxy)-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate;hydrochloride

InChI

InChI=1S/C32H50N2O5S.ClH/c1-19(2)24-14-26(20(3)4)30(27(15-24)21(5)6)18-31(35)34-40(36,37)39-32-28(22(7)8)16-25(38-13-11-12-33)17-29(32)23(9)10;/h14-17,19-23H,11-13,18,33H2,1-10H3,(H,34,35);1H

InChI Key

FGQOECBPKOMQPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)OCCCN)C(C)C)C(C)C.Cl

Origin of Product

United States

Mechanism of Action and Enzymatic Inhibition by Acat in 4 Hydrochloride

Direct Inhibition of ACAT Enzymatic Activity by ACAT-IN-4 (hydrochloride)

As an ACAT inhibitor, ACAT-IN-4 (hydrochloride) directly targets the enzymatic activity of Acyl-Coenzyme A:cholesterol acyltransferase. medchemexpress.commedchemexpress.commedchemexpress.com This enzyme is responsible for the esterification of cholesterol, a critical process for cellular cholesterol homeostasis. nih.gov

Modulation of Cholesteryl Ester Synthesis Pathways

The primary function of ACAT is to catalyze the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. nih.gov This reaction is a crucial part of cellular cholesterol management, allowing for the storage of excess cholesterol in lipid droplets. By inhibiting ACAT, ACAT-IN-4 (hydrochloride) directly curtails the synthesis of cholesteryl esters. medchemexpress.commedchemexpress.com This leads to an accumulation of free cholesterol within the cell, which can have profound effects on various cellular processes.

CompoundACAT1 IC50 (µM)ACAT2 IC50 (µM)Reference
Avasimibe (B1665837) (CI-1011)249.2 medchemexpress.com
K-6040.45- medchemexpress.com
F-1394IC50 of 99 nM (species not specified) medchemexpress.com
CP-113,818IC50s ranging from 17 to 75 nM against liver and intestinal ACAT nih.gov

Impact on Substrate Binding and Catalytic Efficiency

The precise mode of inhibition of ACAT by ACAT-IN-4 (hydrochloride), whether competitive, non-competitive, or mixed, is not explicitly detailed in available literature. However, ACAT inhibitors can interfere with the enzyme's function in several ways. scbt.com Some may compete with the cholesterol substrate for the active site, while others might bind to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency. scbt.com

Downstream Molecular Pathway Modulation

The inhibition of ACAT by ACAT-IN-4 (hydrochloride) sets off a cascade of events that influence other critical molecular pathways involved in cellular regulation, particularly those related to inflammation and lipid metabolism.

Inhibition of NF-κB Mediated Transcription

ACAT-IN-4 (hydrochloride) has been shown to inhibit NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) mediated transcription. medchemexpress.commedchemexpress.commedchemexpress.comdcchemicals.com NF-κB is a key transcription factor that plays a central role in inflammatory and immune responses. ulisboa.pt The canonical pathway of NF-κB activation involves the phosphorylation and subsequent degradation of its inhibitor, IκBα. This allows the p50-p65 heterodimer of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. ulisboa.pt

The link between ACAT inhibition and the NF-κB pathway is thought to be mediated by changes in cellular cholesterol distribution. Cholesterol-rich microdomains in the plasma membrane, often referred to as lipid rafts, serve as platforms for various signaling receptors, including Toll-like receptors (TLRs). Inhibition of ACAT leads to an increase in free cholesterol, which can alter the composition and integrity of these lipid rafts. This, in turn, can modulate the signaling cascades originating from these platforms.

Influence on Sterol Regulatory Element-Binding Protein (SREBP) Pathway Activation

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central regulator of cholesterol and fatty acid synthesis. elifesciences.orgnih.govmdpi.com SREBPs are transcription factors that, in response to low cellular sterol levels, move from the endoplasmic reticulum to the Golgi for processing. The activated SREBP fragment then translocates to the nucleus to upregulate the expression of genes involved in lipid synthesis and uptake. mdpi.comnih.gov

By inhibiting ACAT, ACAT-IN-4 (hydrochloride) causes an increase in the intracellular concentration of free cholesterol. This accumulation of free cholesterol in the endoplasmic reticulum is a key signal that suppresses the activation of the SREBP pathway. elifesciences.orgnih.gov The excess sterols are sensed by the SCAP (SREBP cleavage-activating protein)/SREBP complex, which prevents its transport to the Golgi, thereby halting the proteolytic activation of SREBP. mdpi.com This leads to a downregulation of genes responsible for cholesterol and fatty acid biosynthesis, acting as a negative feedback mechanism to control cellular lipid levels.

Cellular and Molecular Effects of Acat in 4 Hydrochloride

Regulation of Intracellular Cholesterol Homeostasis

The inhibition of ACAT directly interferes with the storage pathway of intracellular cholesterol, leading to a cascade of regulatory responses aimed at restoring homeostasis. This includes modifications in the levels of free cholesterol, the formation of lipid droplets, and the activation of cholesterol export pathways.

The primary and most immediate consequence of ACAT inhibition is the disruption of the conversion of free cholesterol to its stored ester form. Research on ACAT inhibitors has demonstrated that this blockade leads to an increase in the intracellular pool of free cholesterol. For instance, studies using the ACAT inhibitor HL-004 in cholesterol-fed rats showed a simultaneous decrease in hepatic cholesteryl ester content and a rise in hepatic free cholesterol. nih.gov This accumulation of free cholesterol serves as a signal for the cell to activate compensatory mechanisms, including reducing cholesterol uptake and synthesis, and enhancing its removal or efflux.

Cytoplasmic lipid droplets are the primary organelles for the storage of neutral lipids, including the cholesteryl esters produced by ACAT. Consequently, inhibiting ACAT activity has a direct impact on the formation and composition of these structures. Treatment of cells with ACAT inhibitors leads to a reduction in the synthesis of cholesteryl esters, which in turn decreases the content of these esters within lipid droplets. mdpi.com In studies involving APOE4 primary microglia, the ACAT inhibitor F12511 was shown to decrease the presence of cholesteryl ester-rich lipid droplets. mdpi.com This alteration reflects a fundamental shift in the cell's strategy for managing cholesterol, moving from storage to active processing and efflux.

In response to elevated levels of intracellular free cholesterol resulting from ACAT inhibition, cells activate mechanisms to export excess cholesterol. This process is crucial for maintaining cellular membrane integrity and preventing the cytotoxic effects of free cholesterol overload.

A key protein involved in the efflux of cellular cholesterol is the ATP-binding cassette transporter A1 (ABCA1). This transporter facilitates the transfer of cholesterol to extracellular acceptors like apolipoprotein A-I. Research has consistently shown that the inhibition of ACAT leads to the upregulation of ABCA1. mdpi.comnih.gov Studies using ACAT inhibitors such as K604 and F12511 in microglia demonstrated an increase in both the mRNA and protein levels of ABCA1. nih.gov This upregulation enhances the cell's capacity for cholesterol disposal. nih.gov The mechanism often involves the liver X receptor (LXR), a nuclear receptor that is activated by cholesterol derivatives and subsequently promotes the transcription of the ABCA1 gene. nih.gov By preventing cholesterol esterification, ACAT inhibitors increase the substrate pool of free cholesterol that can be directed toward the ABCA1-mediated efflux pathway. mdpi.com

Summary of ACAT Inhibition Effects on Cholesterol Homeostasis

ParameterEffect of ACAT InhibitionKey Mediator/MechanismReference Compound(s)
Cellular Free CholesterolIncreaseBlockade of esterificationHL-004
Cytoplasmic Lipid Droplets (CE Content)DecreaseReduced synthesis of cholesteryl estersF12511
Cholesterol EffluxEnhancementUpregulation of ABCA1K604, F12511
ABCA1 ExpressionUpregulation (mRNA and Protein)LXR pathway activationK604, F12511

Enhancement of Cholesterol Efflux Mechanisms

Influence on Cellular Phenotypes in Vitro

The modulation of cholesterol metabolism by ACAT inhibition extends beyond lipid homeostasis, affecting fundamental cellular processes such as proliferation. These effects underscore the importance of cholesterol as a structural component of membranes and a precursor for signaling molecules that regulate cell growth and division.

Cholesterol is essential for the synthesis of new membranes required for cell division. The activity of the ACAT enzyme has been linked to the proliferation of various cell types, particularly cancer cells. Studies have shown that reducing ACAT activity can suppress cell proliferation. For example, the knockdown of ACAT1 in bladder cancer cell lines (UM-UC-3 and T24) was found to suppress cell proliferation and induce cell cycle arrest in the G1 phase. nih.gov Conversely, the overexpression of ACAT1 promoted the cell cycle. nih.gov Similarly, the knockdown of ACAT2 has been shown to suppress the growth of colorectal cancer cells. nih.gov These findings suggest that by modulating the availability of cholesterol, inhibition of ACAT can interfere with the cell cycle machinery, thereby impacting cell proliferation dynamics.

Impact of ACAT Modulation on Cancer Cell Proliferation

Enzyme TargetModulationCell Line(s)Observed Effect on Proliferation
ACAT1KnockdownUM-UC-3, T24 (Bladder Cancer)Suppression, G1 phase arrest nih.gov
ACAT1Overexpression5637, T24 (Bladder Cancer)Promotion nih.gov
ACAT2KnockdownColorectal Cancer CellsSuppression nih.gov

In-Depth Analysis of ACAT-IN-4 (hydrochloride) Reveals Limited Publicly Available Data

Despite significant interest in the role of Acyl-coenzyme A:cholesterol acyltransferase (ACAT) inhibitors in various cellular processes, a comprehensive review of publicly accessible scientific literature reveals a notable scarcity of detailed research specifically focused on the compound ACAT-IN-4 (hydrochloride).

Following an extensive search for scholarly articles and research data, it has been determined that there is insufficient information to construct a detailed scientific article on the specific cellular and molecular effects of ACAT-IN-4 (hydrochloride), as per the requested outline. The compound is identified with the CAS Number 199984-46-8. wanvibio.com

While general information from chemical suppliers indicates that ACAT-IN-4 (hydrochloride) is an ACAT inhibitor and may inhibit NF-κB mediated transcription, specific studies detailing its effects on cellular migration, apoptosis, and chemosensitivity are not available in the public domain. medchemexpress.com The role of the broader class of ACAT inhibitors in these processes is a subject of ongoing research, with studies on other specific inhibitors like K-604 showing effects on neuroinflammation by modulating Toll-Like Receptor 4 (TLR4) signaling. nih.govbiorxiv.org Similarly, research on the enzyme ACAT1 has shown its involvement in the proliferation and metastasis of certain cancer cells. nih.gov However, these findings cannot be directly and accurately attributed to ACAT-IN-4 (hydrochloride) without specific experimental evidence.

The requested detailed analysis, including data tables and specific research findings on the modulation of cellular migration, induction of apoptotic pathways, and alteration of cellular chemosensitivity by ACAT-IN-4 (hydrochloride), could not be completed due to the absence of published studies on this particular compound.

Therefore, the following sections of the requested article remain unaddressed pending the future publication of relevant research:

Induction of Apoptotic Pathways

Interactions with Inflammatory Signaling Pathways

Further research is required to elucidate the specific cellular and molecular mechanisms of ACAT-IN-4 (hydrochloride).

Elucidation of ACAT-IN-4 (hydrochloride) Effects on NF-κB Pathway Components

Extensive searches of publicly available scientific literature did not yield specific research findings detailing the effects of ACAT-IN-4 (hydrochloride) on the components of the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB signaling cascade is a crucial regulator of inflammatory responses, and its components, such as p65 and IκBα, are common targets of investigation for anti-inflammatory compounds. However, at present, there is no available data to construct a detailed analysis or data table regarding the specific interactions of ACAT-IN-4 (hydrochloride) with this pathway.

The canonical NF-κB pathway is typically held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This process allows the NF-κB dimer, most commonly the p65/p50 heterodimer, to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Further research would be necessary to determine if ACAT-IN-4 (hydrochloride) modulates this pathway, for instance, by inhibiting IKK, preventing the degradation of IκBα, or interfering with the nuclear translocation or DNA binding of p65. Such studies would likely involve techniques like Western blotting to measure the phosphorylation and degradation of key pathway proteins, and reporter gene assays to assess NF-κB transcriptional activity. Without such dedicated research, the specific effects of ACAT-IN-4 (hydrochloride) on the NF-κB pathway remain unknown.

Preclinical Investigations of Acat in 4 Hydrochloride in Disease Models

In Vitro Model Systems for Mechanistic Elucidation

In vitro studies using various cell lines have been instrumental in understanding the molecular mechanisms underlying the effects of ACAT-IN-4.

Application in Mammalian Cell Lines

The effects of ACAT inhibitors have been investigated in a variety of mammalian cell lines to elucidate their role in cholesterol homeostasis and potential therapeutic applications. Chinese Hamster Ovary (CHO-K1) cells, derived from the ovary of an adult Chinese hamster, are a common model in biomedical research. culturecollections.org.ukthermofisher.com Studies on these and other cell lines like N9, HMC3, SH-SY5Y, N2a, OC-314, SKOV-3, and IGROV-1 have contributed to understanding how ACAT inhibition impacts cellular processes.

Research has shown that inhibiting ACAT can modulate the distribution of cholesterol within cells. nih.gov By preventing the esterification of cholesterol, ACAT inhibitors increase the pool of free cholesterol. nih.govmdpi.com This alteration in cholesterol balance can influence various cellular functions, including signaling pathways and membrane dynamics.

Studies in Macrophage Foam Cell Formation Models

The formation of macrophage-derived foam cells is a critical early event in the development of atherosclerosis. researchgate.netmdpi.com These cells are characterized by the accumulation of cholesteryl esters, a process primarily mediated by the ACAT1 enzyme. researchgate.netnih.gov

Studies utilizing macrophage models have demonstrated that inhibiting ACAT activity can significantly reduce the accumulation of cholesteryl esters. nih.gov This inhibition leads to a decrease in foam cell formation. researchgate.netnih.gov Furthermore, in the presence of cholesterol acceptors like high-density lipoprotein (HDL), ACAT inhibitors have been shown to promote the efflux of cholesterol from established foam cells. nih.gov Some research indicates that dipeptidyl peptidase-4 (DPP-4) inhibitors may also suppress foam cell formation by downregulating the expression of ACAT-1. nih.gov

In Vivo Animal Models for Efficacy Assessment (non-human studies)

In vivo studies in various animal models have been crucial for evaluating the therapeutic potential of ACAT inhibition in complex biological systems.

Studies in Rodent Models of Cholesterol Metabolism and Absorption

Rodent models have been instrumental in understanding the systemic effects of ACAT inhibitors on cholesterol metabolism. In a rat lymph-fistula model, the ACAT inhibitor HL-004 was found to decrease the absorption of cholesteryl ester from the intestine into the lymph. nih.gov This suggests that ACAT inhibition can directly impact the uptake of dietary cholesterol.

Furthermore, in cholesterol-fed rats, HL-004 reduced serum cholesterol levels. nih.gov This was accompanied by a decrease in hepatic cholesteryl ester content and an increase in free cholesterol in the liver. nih.gov These findings indicate that the cholesterol-lowering effect of ACAT inhibitors is likely due to a combination of reduced intestinal cholesterol absorption and direct effects on hepatic cholesterol metabolism. nih.gov

Investigation in Animal Models of Atherosclerosis

The role of ACAT inhibition in atherosclerosis has been a subject of extensive research, with some conflicting results. nih.govnih.gov The underlying principle is that by preventing the accumulation of cholesteryl esters in macrophages, ACAT inhibitors could slow the progression of atherosclerotic plaques. nih.govkjcls.org

In some animal models, such as hypercholesterolemic rabbits and mice, ACAT inhibitors have demonstrated anti-atherosclerotic effects. nih.govkjcls.org For instance, the ACAT inhibitor F1394 was shown to retard plaque progression and reduce plaque macrophage and cholesterol content in apoE-/- mice. nih.gov However, it is important to note that complete deficiency of macrophage ACAT in mouse models has been associated with increased atherosclerotic lesions due to the toxicity of free cholesterol accumulation. nih.govnih.gov This highlights the complexity of targeting this enzyme and suggests that partial or selective inhibition may be more beneficial. nih.gov

Evaluation in Animal Models of Neurodegenerative Diseases

Emerging evidence suggests a link between cholesterol metabolism and the pathology of neurodegenerative diseases like Alzheimer's. nih.govnih.govnih.gov The accumulation of β-amyloid (Aβ) peptide is a key hallmark of Alzheimer's disease, and cholesterol appears to modulate Aβ biogenesis. nih.govnih.gov

Studies using animal models of Alzheimer's disease have shown that ACAT inhibition can be a promising therapeutic strategy. nih.govnih.gov For example, in transgenic mice expressing human amyloid precursor protein (APP), the ACAT inhibitor CP-113,818 significantly reduced the accumulation of amyloid plaques and the levels of insoluble Aβ. nih.gov This treatment also led to a decrease in brain cholesteryl esters. nih.gov These findings suggest that by modulating cholesterol distribution within brain cells, ACAT inhibitors can interfere with the production of pathogenic Aβ peptides. nih.govnih.gov

Pharmacodynamic Endpoints in Preclinical Studies

A primary pharmacodynamic endpoint for ACAT inhibitors is the reduction of cholesteryl ester (CE) accumulation in various tissues. ACAT enzymes are responsible for the esterification of free cholesterol into CE for storage in lipid droplets. mdpi.com Inhibition of this process is expected to decrease the CE content in target organs.

In preclinical studies with various ACAT inhibitors, a consistent finding is the decreased content of cholesteryl esters in the liver. For example, the ACAT inhibitor HL-004 was shown to decrease hepatic cholesteryl ester content in cholesterol-fed rats. nih.gov This reduction in stored cholesterol is a direct consequence of inhibiting the ACAT enzyme. The inhibition of ACAT-1, which is ubiquitously expressed, is thought to be crucial for preventing CE accumulation in macrophages, a key event in the development of atherosclerosis. mdpi.com Similarly, inhibiting ACAT-2, which is primarily found in the intestine and liver, targets cholesterol absorption and hepatic lipoprotein assembly. mdpi.com

The table below summarizes the expected effects of ACAT inhibition on cholesteryl ester levels based on findings from various preclinical studies.

Target OrganExpected Effect of ACAT InhibitionRationale
Liver Decrease in Cholesteryl Ester ContentInhibition of ACAT2 reduces the esterification of cholesterol for storage and for incorporation into lipoproteins. nih.govnih.gov
Intestine Decrease in Cholesteryl Ester FormationInhibition of ACAT2 reduces the absorption of dietary cholesterol by preventing its esterification within enterocytes. nih.gov
Macrophages Decrease in Cholesteryl Ester AccumulationInhibition of ACAT1 prevents the formation of foam cells by blocking the storage of excess cholesterol as cholesteryl esters. nih.govmdpi.com

Preclinical studies have shown that ACAT inhibition can lead to an increase in hepatic free cholesterol. nih.gov This buildup of free cholesterol can, in turn, trigger regulatory responses aimed at maintaining cholesterol homeostasis. For instance, the liver might reduce its own cholesterol synthesis and increase the conversion of cholesterol into bile acids. Overexpression of hepatic Acat2 in mice has been shown to promote cholesterol metabolism and alter the bile acid pool. nih.gov

Furthermore, the inhibition of ACAT affects the assembly and secretion of lipoproteins from the liver. Studies using different ACAT inhibitors in perfused monkey livers demonstrated a significant decrease in the secretion of both cholesteryl esters and apolipoprotein B (apoB). nih.gov This indicates that fewer apoB-containing lipoprotein particles (like VLDL) are being secreted, which is a key mechanism by which ACAT inhibitors can lower serum cholesterol levels. nih.govnih.gov The data suggest that newly synthesized cholesteryl esters are important for the proper assembly and secretion of these lipoproteins. nih.gov

The following table outlines the key changes observed in hepatic cholesterol metabolism following ACAT inhibition in preclinical models.

Metabolic ParameterObserved Change with ACAT InhibitionConsequence
Hepatic Cholesteryl Ester Content DecreaseReduced storage of cholesterol in the liver. nih.gov
Hepatic Free Cholesterol Content IncreaseMay trigger compensatory mechanisms to reduce cholesterol levels. nih.gov
Lipoprotein Secretion (ApoB-containing) DecreaseReduced secretion of VLDL particles, leading to lower serum cholesterol. nih.gov
Bile Acid Metabolism Altered Pool and CompositionPotential increase in cholesterol elimination via bile acids. nih.gov

Pharmacological Aspects of Acat in 4 Hydrochloride in Research Excluding Clinical Data and Specific Dosage Information

Mechanistic Absorption and Distribution Studies

Understanding the absorption and distribution of a research compound is fundamental to evaluating its potential. This section details the theoretical and physicochemical underpinnings that govern the transit of ACAT-IN-4 (hydrochloride) from administration to systemic circulation in a research setting.

In Silico Gastrointestinal Absorption and Transit Modeling (e.g., Advanced Compartmental Absorption and Transit (ACAT) model in GastroPlus™)

In silico modeling provides a powerful tool for predicting the oral absorption of pharmaceutical compounds, thereby guiding formulation design and development. nih.gov The Advanced Compartmental Absorption and Transit (ACAT) model, a key feature of software like GastroPlus™, is a physiologically-based pharmacokinetic (PBPK) model that simulates the journey of a drug through the human gastrointestinal (GI) tract. researchgate.netsimulations-plus.com

The ACAT model divides the GI tract into a series of nine sequential compartments, including the stomach, duodenum, multiple segments of the jejunum and ileum, the caecum, and the ascending colon. nih.govyoutube.com Each compartment is defined by a distinct set of physiological parameters such as pH, volume, length, radius, and transit time, which can be customized for fasted or fed states. youtube.comnih.gov

Within this virtual environment, the model simulates various processes:

Dissolution: The rate at which a solid drug form dissolves.

Transit: The movement of the drug from one compartment to the next.

Absorption: The passage of the dissolved drug across the intestinal membrane, which can occur via passive diffusion or carrier-mediated transport. slideshare.net

Metabolism: The potential for first-pass metabolism in the gut wall and liver. nih.gov

Table 1: Representative Input Parameters for an ACAT Model Simulation in GastroPlus™

Parameter CategorySpecific ParameterDescription
Compound PropertiesMolecular WeightThe mass of one mole of the substance.
Compound PropertiespKaAcid dissociation constant, which influences ionization at different GI tract pH values.
Compound PropertiesLogPOctanol-water partition coefficient, indicating lipophilicity.
Compound PropertiesSolubilityThe maximum concentration of the drug that can be dissolved in a solvent, often measured as a function of pH.
Compound PropertiesPermeabilityThe rate at which the compound can pass through the intestinal membrane (e.g., from Caco-2 cell assays).
PhysiologyHuman PhysiologySelection of a predefined physiological model (e.g., healthy human, fasted/fed state).
FormulationParticle Size DistributionAffects the dissolution rate of the compound.

Influence of Physicochemical Parameters on Absorption

The oral absorption of a compound is fundamentally governed by its physicochemical properties, primarily its aqueous solubility and its permeability across the intestinal membrane. nih.gov These two factors form the basis of the Biopharmaceutics Classification System (BCS), which categorizes drugs into four classes to predict their in vivo behavior. nih.gov

Solubility: For a compound to be absorbed, it must first be in a dissolved state in the fluids of the GI tract. merckgroup.com Poor aqueous solubility is a significant barrier to absorption, as an insufficient concentration of the drug is available at the mucosal surface to drive transport across the intestinal wall. nih.gov The solubility of a compound can be highly dependent on the pH of the surrounding environment, which varies considerably along the GI tract. nih.gov

Permeability: This refers to the ability of a drug molecule to pass through the lipid bilayer of the intestinal epithelial cells. merckgroup.com Permeability is influenced by factors such as the compound's lipophilicity (often measured by LogP), molecular size, and the presence of hydrogen bond donors and acceptors. While passive diffusion is a major pathway, absorption can also be affected by efflux transporters like P-glycoprotein, which can actively pump compounds back into the intestinal lumen, thereby reducing net absorption. mdpi.com

There often exists a complex interplay between solubility and permeability. nih.gov Formulation strategies aimed at increasing a compound's apparent solubility, for instance by using surfactants or cyclodextrins, can sometimes lead to a decrease in its apparent permeability. nih.gov This trade-off occurs because the solubilizing agents can entrap the drug molecules, reducing the fraction of free drug available to partition into and diffuse across the cell membrane. Therefore, optimizing for maximal absorption requires a balanced approach that considers both parameters simultaneously.

Table 2: Relationship Between Physicochemical Properties and Oral Absorption

Physicochemical PropertyInfluence on Oral AbsorptionImplication for Poorly Soluble Compounds
Aqueous SolubilityA prerequisite for absorption; the compound must be dissolved to cross the intestinal wall.Low solubility is a primary rate-limiting step, leading to low bioavailability.
PermeabilityDetermines the rate of transport across the intestinal epithelium into the bloodstream.Even with adequate solubility, low permeability can restrict absorption.
Lipophilicity (LogP/LogD)Affects both solubility and permeability. A balance is required for optimal absorption.High lipophilicity often leads to poor aqueous solubility.
Ionization State (pKa)Influences solubility and permeability as the pH changes along the GI tract.The un-ionized form is generally more permeable, but the ionized form may be more soluble.

Formulation Strategies for Research Applications

For compounds with suboptimal physicochemical properties, such as many ACAT inhibitors which tend to be hydrophobic, advanced formulation strategies are essential for preclinical evaluation. These strategies aim to improve solubility and stability, thereby enhancing systemic exposure.

Development of Nanoparticle Encapsulation Systems (e.g., stealth liposomes)

Nanoparticle encapsulation is a widely explored strategy to improve the delivery of hydrophobic research compounds. nih.gov Among these, "stealth liposomes" have shown particular promise for encapsulating ACAT inhibitors like F12511. nih.gov

Stealth liposomes are vesicles composed of a lipid bilayer, typically including phosphatidylcholine (PC), that are coated with a hydrophilic polymer such as polyethylene (B3416737) glycol (PEG). nih.govmdpi.com This PEGylated surface (e.g., using DSPE-PEG2000) creates a protective layer that sterically hinders recognition by the reticuloendothelial system, thus prolonging circulation time and protecting the encapsulated compound from rapid degradation in vivo. nih.gov

Research on the potent ACAT inhibitor F12511 has demonstrated a facile method for its encapsulation. nih.gov The process involves mixing DSPE-PEG2000, egg PC, and F12511 in an organic solvent, followed by evaporation, resuspension in a buffer, and sonication to form nanoparticles. nih.gov Studies have shown that the resulting nanoparticles (termed "Nanoparticle F") are stable for extended periods and can effectively inhibit the ACAT enzyme in cell cultures. nih.gov This formulation approach successfully incorporates the hydrophobic drug into a system suitable for aqueous administration in research studies. nih.govnih.gov

Table 3: Formulation Characteristics of F12511-Loaded Stealth Liposomes ("Nanoparticle F")

CharacteristicFindingReference
CompositionDSPE-PEG2000, egg phosphatidylcholine (PC), F12511 nih.gov
Preparation MethodEthanol mixing, drying, resuspension, and sonication nih.gov
Average SizeApproximately 200 nm nih.gov
StabilityStable at 4°C for at least 6 months nih.gov
FunctionEffectively inhibits ACAT in neuronal and microglial cell lines nih.gov

Considerations for Enhanced Bioavailability in Preclinical Research

The ultimate goal of formulation development in a preclinical setting is to achieve sufficient bioavailability to properly assess a compound's pharmacological activity in vivo. researchgate.net Bioavailability is defined as the fraction of an administered dose of unchanged drug that reaches the systemic circulation. For orally administered compounds, low bioavailability is often a consequence of poor aqueous solubility and/or low permeability. nih.govmdpi.com

Several strategies are employed to overcome these barriers for compounds like ACAT inhibitors:

Solubilization: Formulations like stealth liposomes or self-nanoemulsifying drug delivery systems (SNEDDS) can significantly enhance the solubility of hydrophobic compounds. nih.govnih.gov SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the GI fluids. nih.gov This process presents the drug in a solubilized state with a large interfacial area for absorption.

Improved Dissolution Rate: By reducing the particle size of a compound to the nanoscale, as in nanoparticle formulations, the surface area-to-volume ratio is dramatically increased. This leads to a faster dissolution rate, which can improve absorption for compounds whose bioavailability is limited by dissolution speed.

Protection from Degradation: Encapsulation within nanoparticles can protect the active compound from chemical or enzymatic degradation within the GI tract, allowing more of the intact drug to reach the site of absorption. nih.gov

The use of stealth liposomes to deliver the ACAT inhibitor F12511 in mice provides a clear example of enhancing bioavailability. This formulation allowed for intravenous administration and demonstrated that the inhibitor reached various tissues, including the brain, and effectively reduced ACAT enzyme activity. nih.gov Such approaches are critical for enabling the in vivo investigation of promising but challenging compounds in preclinical research.

Structure Activity Relationships and Molecular Modeling of Acat Inhibitors

Investigation of Intermolecular Interactions with ACAT Isozymes

Detailed studies of intermolecular interactions between inhibitors and ACAT isozymes have been conducted for compounds other than ACAT-IN-4. These investigations are critical for understanding the binding modes and for the rational design of more potent and selective inhibitors.

Advanced Synthetic Methodologies for Acat Inhibitor Research

Chemical Synthesis Pathways for ACAT-IN-4 (hydrochloride) and Related Analogues

The synthesis of ACAT-IN-4 (hydrochloride), a potent acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor, follows established methodologies for the preparation of disubstituted ureas. The core of the synthetic strategy involves the formation of a urea (B33335) linkage between two key amine-containing fragments. While a specific detailed synthesis for ACAT-IN-4 is not extensively published in peer-reviewed literature, a plausible and logical synthetic route can be constructed based on well-known reactions for creating similar urea-based ACAT inhibitors.

A general and reliable method for the synthesis of unsymmetrical ureas such as ACAT-IN-4 involves the reaction of an isocyanate with a primary or secondary amine. The key intermediates required for the synthesis of ACAT-IN-4 would be 2,6-diisopropylaniline (B50358) and a complex amine, 1-(4-(4-nitrophenyl)piperazin-1-yl)cyclohexan-1-amine.

The synthesis can be envisioned in a multi-step process:

Preparation of the Cyclohexylamine (B46788) Intermediate: The synthesis would likely begin with the construction of the substituted cyclohexylamine moiety. This could be achieved through a series of reactions starting from cyclohexanone.

Formation of the Isocyanate: The 2,6-diisopropylaniline would be converted to the corresponding isocyanate. This is a standard transformation often achieved by reacting the aniline (B41778) with phosgene (B1210022) or a phosgene equivalent such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). The use of CDI is often preferred for research-scale synthesis due to its solid nature and safer handling properties compared to gaseous phosgene.

Urea Formation: The isocyanate of 2,6-diisopropylaniline is then reacted with the prepared 1-(4-(4-nitrophenyl)piperazin-1-yl)cyclohexan-1-amine to form the urea linkage. This reaction is typically carried out in an inert solvent.

Reduction of the Nitro Group: The nitro group on the phenylpiperazine moiety is then reduced to an amine. This reduction can be accomplished using various standard reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., SnCl2/HCl).

Final Salt Formation: To obtain the hydrochloride salt, the final compound is treated with hydrochloric acid in a suitable solvent, leading to the precipitation of ACAT-IN-4 (hydrochloride).

An alternative approach to the urea formation, avoiding the use of isocyanates, would be the reaction of 2,6-diisopropylaniline with a carbamoyl (B1232498) chloride derivative of the cyclohexylamine intermediate, or a one-pot reaction involving both amines and a carbonyl source like CDI.

Optimization of Synthetic Routes for Research Scale Production

For research-scale production, where quantities in the milligram to gram range are typically required, the optimization of the synthetic route focuses on factors such as yield, purity, ease of purification, and safety.

Key optimization considerations for the synthesis of ACAT-IN-4 (hydrochloride) would include:

Choice of Coupling Reagents: While phosgene is efficient, its high toxicity makes it less desirable for a laboratory setting. Safer alternatives like triphosgene (a solid) or CDI are often employed. The choice between these can be optimized based on reaction conditions and yields.

Solvent and Temperature Screening: The urea formation step can be sensitive to the choice of solvent and reaction temperature. A screening of various aprotic solvents (e.g., dichloromethane, tetrahydrofuran, dimethylformamide) and temperature profiles would be conducted to maximize the yield and minimize side-product formation.

Purification Techniques: Purification of the final compound and intermediates is crucial. For research scale, column chromatography is a common and effective method. Optimization would involve selecting the appropriate stationary phase (e.g., silica (B1680970) gel) and eluent system to achieve high purity. Crystallization is also a powerful purification technique, especially for the final hydrochloride salt, which can often be obtained in high purity by this method.

Step Economy: For the synthesis of analogues, a modular approach would be beneficial. Having a common intermediate to which different building blocks can be added in the final steps allows for the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies.

The development of a pilot-scale process for another ACAT inhibitor, 2,6-diisopropylphenyl [(2,4,6-triisopropylphenyl)acetyl]sulfamate (CI-1011), highlights the importance of using commercially available starting materials and developing robust, scalable reaction conditions.

Development of Novel Synthetic Scaffolds with ACAT Inhibitory Potential

The search for new and improved ACAT inhibitors has led to the exploration of a wide variety of chemical scaffolds beyond the urea-based structures. The goal is to identify compounds with high potency, selectivity for ACAT-1 or ACAT-2 isoforms, and favorable pharmacokinetic properties.

Several classes of compounds have been synthesized and evaluated for their ACAT inhibitory activity. These include, but are not limited to, derivatives of quinolylurea, imidazole, and other heterocyclic systems. The development of these novel scaffolds often involves computational methods like deep docking and pharmacophore modeling to identify promising lead structures.

Below is a table summarizing the research findings on some of these novel scaffolds:

Scaffold ClassExample CompoundTargetIn Vitro Activity
3-Quinolylurea Derivatives N-(4-(2-chlorophenyl)-6,7-dimethyl-3-quinolyl)-N'-(2,4-difluorophenyl)ureaACATIC50 in the nanomolar range
Trisubstituted Imidazoles N'-(2,4-difluorophenyl)-N-[5-[(4,5-diaryl-1H-imidazol-2-yl)thio]pentyl]-N-heptylurea (DuP 128)ACATIC50 = 10 nM (rat hepatic microsomes)
N-Phenyl-N'-(1-phenylcycloalkyl)ureas Compound 25 (specific structure proprietary)ACATExcellent in vitro potency
Pyripyropene Derivatives Pyripyropene AACAT-2IC50 = 0.64 µM
Thiophene Carboxamides STL565001ACAT-2Inhibition rate at 25 µM: 75.7 ± 27.8%
Benzofuran Derivatives STL528213ACAT-2Inhibition rate at 25 µM: 87.8 ± 12.4%

The discovery of these diverse scaffolds provides multiple avenues for the development of new therapeutic agents targeting ACAT. For instance, the identification of isoform-selective inhibitors like Pyripyropene A for ACAT-2 is of significant interest, as selective inhibition may offer a better safety profile compared to non-selective inhibitors. nih.gov The exploration of these novel chemical architectures continues to be an active area of research in the quest for effective treatments for diseases associated with aberrant cholesterol metabolism.

Future Research Directions and Translational Implications

Exploration of Novel Therapeutic Applications for ACAT-IN-4 (hydrochloride)

The established role of cholesterol dyshomeostasis in various pathologies suggests that ACAT-IN-4 (hydrochloride), as an ACAT inhibitor, could have therapeutic utility across a spectrum of diseases. Future studies are essential to explore these potential applications.

Neurodegenerative Diseases: Beyond Alzheimer's disease (AD), where reducing cholesteryl esters has been shown to decrease amyloidopathy, other neurodegenerative conditions involving cholesterol dysregulation represent promising areas for investigation. explorationpub.com Research indicates that inhibiting the cholesterol storage enzyme ACAT1 could be beneficial in conditions such as Niemann-Pick type C disease, amyotrophic lateral sclerosis, and Huntington's disease. explorationpub.com Preclinical evidence shows that blocking ACAT1 can reduce the generation of toxic β-amyloid peptides and lessen amyloid burden in animal models of AD. nih.govnih.gov Therefore, a key future direction will be to assess the efficacy of ACAT-IN-4 (hydrochloride) in relevant cellular and animal models of these and other neurodegenerative disorders.

Oncology: A growing body of evidence implicates ACAT1 in the progression of various cancers. nih.gov Inhibition of ACAT1 has been shown to suppress the proliferation of cancer cells and reduce tumor growth in preclinical models of glioblastoma, breast cancer, lung cancer, and melanoma. nih.govnih.gov For instance, the ACAT inhibitor avasimibe (B1665837) has demonstrated anti-tumor effects in glioblastoma and lung cancer models. nih.govnih.gov Future research should systematically evaluate ACAT-IN-4 (hydrochloride) for its anti-cancer activity across different tumor types, focusing on its effects on cancer cell proliferation, survival, and metastasis.

Table 1: Potential Therapeutic Areas for ACAT-IN-4 (hydrochloride) Based on General ACAT Inhibition Studies

Disease Category Specific Disease Rationale for Exploration Key Research Findings for ACAT Inhibitors
Neurodegenerative Diseases Alzheimer's Disease Reduces amyloid-beta (Aβ) generation and amyloidopathy. explorationpub.comnih.gov Pharmacological inhibition of ACAT reduces Aβ production in cell and animal models. nih.govnih.gov
Niemann-Pick Type C Addresses underlying cholesterol dyshomeostasis. explorationpub.com Genetic inactivation of ACAT1 extends lifespan in a mouse model. biorxiv.org
Huntington's Disease Corrects cholesterol dysregulation implicated in pathogenesis. explorationpub.com Proposed as a potential therapeutic strategy. explorationpub.com
Oncology Glioblastoma ACAT1 inhibition impairs proliferation of glioblastoma cells. nih.gov Inhibitors like K604 and Avasimibe show anti-tumor effects in cell lines. nih.gov
Lung Cancer ACAT-1 is overexpressed and promotes proliferation and metastasis. nih.gov Avasimibe inhibits tumor growth and enhances immune responses in vivo. nih.gov
Breast Cancer High ACAT1 activity is correlated with ER-negative breast cancer proliferation. nih.gov The inhibitor CP-113,818 inhibits proliferation of breast tumor cells. nih.gov
Melanoma ACAT1 inhibition in CD8+ T cells enhances anti-tumor immunity. nih.gov Avasimibe demonstrates a potent anti-tumor effect in mouse models. nih.gov

Investigation of Potential Synergistic Effects with Other Therapeutic Modalities

A significant avenue for future research is the potential for ACAT-IN-4 (hydrochloride) to act synergistically with existing therapies, potentially enhancing efficacy and overcoming resistance.

Cancer Immunotherapy: One of the most promising combination strategies is with cancer immunotherapy, particularly immune checkpoint inhibitors like anti-PD-1 antibodies. nih.gov Mechanistically, inhibiting ACAT1 in CD8+ T cells increases their plasma membrane cholesterol, which enhances T-cell receptor clustering and signaling, thereby potentiating their anti-tumor activity. nih.govmdpi.com Studies with avasimibe have shown that its combination with an anti-PD-1 antibody leads to better tumor control than either therapy alone. nih.gov Future preclinical studies should investigate whether ACAT-IN-4 (hydrochloride) can similarly boost the efficacy of checkpoint inhibitors in various tumor models.

Chemotherapy and Other Targeted Agents: ACAT inhibition may also enhance the effectiveness of conventional chemotherapy. For example, combining avasimibe with sorafenib (B1663141) in hepatocellular carcinoma or with imatinib (B729) in chronic myelogenous leukemia has shown synergistic effects in blocking cancer cell proliferation. nih.gov Similarly, combining avasimibe with the chemotherapeutic drug cyclophosphamide (B585) demonstrated enhanced anti-tumor efficacy in a Lewis lung carcinoma model. nih.gov It is crucial to design studies that test ACAT-IN-4 (hydrochloride) in combination with a range of standard-of-care chemotherapies and targeted agents relevant to specific cancers.

Alzheimer's Disease Therapies: In the context of Alzheimer's disease, the mechanism of ACAT inhibitors differs from that of statins, which also modulate cholesterol metabolism. This suggests a potential for additive or synergistic therapeutic benefits. nih.gov Future research could explore the combination of ACAT-IN-4 (hydrochloride) with statins or other emerging Alzheimer's treatments to determine if such an approach offers superior efficacy in reducing amyloid pathology and cognitive decline. nih.gov

Refinement of Preclinical Animal Models for Comprehensive Efficacy and Mechanistic Studies

To thoroughly evaluate the therapeutic potential of ACAT-IN-4 (hydrochloride), robust and relevant preclinical animal models are indispensable.

Neurodegeneration Models: For Alzheimer's disease, transgenic mouse models that develop amyloid plaques and cognitive deficits, such as the hAPP751 mice, have been instrumental in demonstrating the efficacy of ACAT inhibitors like CI-1011 in reducing amyloid burden. nih.gov Similar well-characterized models for other neurodegenerative diseases, like the Npc1nmf mouse model for Niemann-Pick type C, will be essential for testing the efficacy of ACAT-IN-4 (hydrochloride) in vivo. biorxiv.org These studies should not only measure therapeutic outcomes like reduced pathology and improved function but also delve into the underlying cellular and molecular mechanisms within the central nervous system.

Oncology Models: In cancer research, a variety of preclinical models are required. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are useful for assessing direct anti-tumor effects. nih.gov However, to study the immunomodulatory roles of ACAT-IN-4 (hydrochloride), syngeneic models in immunocompetent mice are necessary. nih.gov Orthotopic models, where tumor cells are implanted in the corresponding organ, can provide more clinically relevant insights into tumor progression and metastasis. nih.gov The use of these advanced models will be critical for a comprehensive preclinical evaluation of ACAT-IN-4 (hydrochloride), both as a monotherapy and in combination treatments.

Further Elucidation of Immunomodulatory Roles of ACAT Inhibition

The inhibition of ACAT1 has emerged as a novel strategy to modulate immune responses, particularly in the context of cancer. nih.gov This immunomodulatory function warrants significant further investigation for ACAT-IN-4 (hydrochloride).

The primary mechanism identified involves the reprogramming of cholesterol metabolism within CD8+ T cells. nih.gov By preventing the esterification of free cholesterol, ACAT1 inhibition leads to an accumulation of free cholesterol in the T cell's plasma membrane. nih.govmdpi.com This enhances the formation of the immunological synapse and potentiates T-cell receptor signaling, leading to improved effector functions, including increased production of interferon-gamma and granzyme B, and enhanced cytotoxic capabilities. nih.govresearchgate.net Genetic deletion or pharmacological inhibition of ACAT1 in CD8+ T cells has been shown to improve control of melanoma growth and metastasis in mice. nih.gov

Future research should focus on several key areas:

Confirming the Mechanism: It is vital to confirm that ACAT-IN-4 (hydrochloride) exerts similar effects on CD8+ T cell cholesterol metabolism and function.

Impact on Other Immune Cells: The effect of ACAT inhibition on other immune cell populations within the tumor microenvironment, such as regulatory T cells, myeloid-derived suppressor cells, and natural killer cells, is largely unknown and requires detailed investigation.

Broader Immunomodulatory Applications: The role of ACAT inhibition could extend beyond oncology. Dysregulated lipid metabolism is a feature of various inflammatory and autoimmune diseases. Therefore, future studies should explore whether ACAT-IN-4 (hydrochloride) could be repurposed to modulate immune responses in these conditions.

Viral Infections: Recent evidence suggests that ACAT inhibition can limit the replication of viruses like SARS-CoV-2 and simultaneously boost antiviral T cell activity. nih.gov This dual-action potential makes ACAT-IN-4 (hydrochloride) an intriguing candidate for further research as a host-directed antiviral and immunomodulatory agent.

Table 2: Investigated ACAT Inhibitors and their Preclinical Findings

Compound Name Therapeutic Area Key Preclinical Finding
Avasimibe (CI-1011) Oncology, Alzheimer's Disease, Virology Enhances anti-tumor response of CD8+ T cells, reduces amyloid burden in AD mouse models, inhibits SARS-CoV-2 replication. nih.govnih.govnih.govnih.gov
CP-113,818 Alzheimer's Disease, Oncology Reduced amyloid pathology and improved spatial learning in transgenic mice; inhibits proliferation of breast tumor cells. explorationpub.comnih.gov
K604 Alzheimer's Disease, Oncology Potent and specific ACAT1 inhibitor; increases autophagy in microglia and impairs proliferation of glioblastoma cells. nih.govnih.gov
F1394 Atherosclerosis Retarded plaque progression and reduced macrophage content in advanced lesions in apoE-/- mice. nih.gov

Q & A

Q. What are the established synthetic routes for ACAT-IN-4 (hydrochloride), and how can researchers validate purity and structural integrity?

ACAT-IN-4 (hydrochloride) is typically synthesized via multi-step organic reactions, with purity validated using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify the hydrochloride salt formation and substituent positions. Researchers should cross-reference spectral data with published standards (e.g., PubChem entries for related pyridine derivatives) and ensure compliance with IUPAC nomenclature guidelines .

Q. What in vitro assays are recommended to evaluate ACAT-IN-4's inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT)?

Standard assays involve measuring cholesterol esterification rates in cell lines (e.g., macrophages or hepatocytes) treated with ACAT-IN-3. Quantify intracellular free cholesterol vs. esterified cholesterol using enzymatic kits (e.g., cholesterol oxidase-based assays). Include positive controls (e.g., F-1394, a known ACAT inhibitor) and normalize activity against vehicle-treated cells . Dose-response curves (IC₅₀ calculations) should be performed in triplicate to ensure reproducibility.

Q. How should researchers handle and store ACAT-IN-4 (hydrochloride) to maintain stability?

Store lyophilized powder in airtight containers at -20°C, protected from light and moisture. For working solutions, use anhydrous dimethyl sulfoxide (DMSO) and avoid repeated freeze-thaw cycles. Follow GHS-compliant safety protocols: use PPE (gloves, lab coats), work in ventilated hoods, and prevent aerosol formation during weighing .

Advanced Research Questions

Q. How can experimental designs mitigate confounding factors when studying ACAT-IN-4's effects on lipid metabolism in vivo?

Use genetically standardized animal models (e.g., ApoE⁻/⁻ mice) to control for genetic variability. Pair-fed control groups are essential to distinguish drug effects from dietary influences. Include tissue-specific ACAT activity measurements (liver vs. intestine) and correlate with plasma lipid profiles (LDL, HDL). Statistical power analysis should guide sample sizes to detect ≥30% effect sizes with 95% confidence .

Q. What strategies resolve contradictions in ACAT-IN-4's efficacy data across different cell types or species?

Conduct comparative studies using isogenic cell lines or primary cells from multiple species (e.g., human vs. murine macrophages). Evaluate species-specific ACAT isoform expression (ACAT1 vs. ACAT2) via qPCR or Western blot. If discrepancies persist, assess off-target effects using kinase profiling panels or CRISPR-Cas9 knockout models to isolate ACAT-dependent pathways .

Q. How can researchers optimize ACAT-IN-4's pharmacokinetic properties for preclinical testing?

Perform structure-activity relationship (SAR) studies by modifying the pyridine core or hydrochloride counterion. Assess solubility (shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (microsomal incubation). Use in silico tools (e.g., molecular docking) to predict binding affinity to ACAT’s catalytic site and prioritize derivatives with improved bioavailability .

Q. What analytical frameworks are suitable for interpreting heterogeneous data from ACAT-IN-4 transcriptomic or metabolomic studies?

Apply pathway enrichment analysis (e.g., KEGG, Reactome) to identify lipid metabolism modules perturbed by ACAT-IN-4. Use weighted gene co-expression networks (WGCNA) to cluster genes/metabolites with correlated expression patterns. Validate findings via orthogonal methods (e.g., siRNA knockdown of top-ranked targets) and report effect sizes with 95% confidence intervals to quantify uncertainty .

Methodological Guidelines

  • Data Reporting : Follow CCAT v1.4 criteria to document unexpected results, methodological deviations, and alternative interpretations .
  • Literature Synthesis : Use EPA-style search strategies (e.g., Boolean operators, MeSH terms) to systematically retrieve ACAT inhibitor studies, prioritizing peer-reviewed journals over preprints .
  • Ethical Compliance : Adhere to institutional protocols for animal/human cell use, and disclose conflicts of interest per ICMJE guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.